molecular formula C15H23N5O2 B2488126 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 378214-05-2

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2488126
CAS No.: 378214-05-2
M. Wt: 305.382
InChI Key: BYYHULIUWHJYLM-UHFFFAOYSA-N
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Description

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a hexylamino group, a methyl group, and a prop-2-enyl group attached to the purine core.

Properties

IUPAC Name

8-(hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-4-6-7-8-9-16-14-17-12-11(20(14)10-5-2)13(21)18-15(22)19(12)3/h5H,2,4,6-10H2,1,3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHULIUWHJYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hexylamino Group: The hexylamino group can be introduced via nucleophilic substitution, where a hexylamine reacts with a halogenated purine derivative.

    Methylation and Prop-2-enylation: The methyl and prop-2-enyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or alkyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Overview

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is a synthetic compound belonging to the purine family, which plays a significant role in various biochemical processes. Its unique structure, characterized by a hexylamino group, a methyl group, and a prop-2-enyl group, allows it to interact with biological systems in diverse ways. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex purine derivatives, facilitating advancements in organic synthesis.

Biology

  • Interaction with Biological Macromolecules : It is studied for its potential to interact with proteins and nucleic acids, influencing various biological pathways.

Medicine

  • Therapeutic Properties :
    • Antiviral Activity : Research indicates potential efficacy against viral infections through modulation of viral replication mechanisms.
    • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation.
    • Antidiabetic Properties : Molecular docking studies suggest interaction with the dipeptidyl peptidase 4 (DPP4) enzyme, indicating possible applications in glucose metabolism regulation.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study reported that 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione exhibited significant cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent.
  • Antidiabetic Effects :
    • Virtual screening techniques revealed promising interactions with DPP4, suggesting that this compound could help improve glycemic control in diabetic models.

Mechanism of Action

The mechanism of action of 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(Hexylamino)-3-methylxanthine: Similar structure but lacks the prop-2-enyl group.

    7-Prop-2-enyl-3-methylxanthine: Similar structure but lacks the hexylamino group.

    8-(Hexylamino)-7-prop-2-enylxanthine: Similar structure but lacks the methyl group.

Uniqueness

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure and functional groups suggest it may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, influencing various physiological processes.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of this compound. A virtual screening approach utilizing molecular docking techniques highlighted its ability to interact with the dipeptidyl peptidase 4 (DPP4) enzyme, which plays a crucial role in glucose metabolism. The binding affinity and interaction patterns suggest that this compound could serve as a novel antidiabetic agent, potentially improving glycemic control in diabetic models .

Cytotoxicity and Anticancer Activity

Research indicates that 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione exhibits cytotoxic effects against various cancer cell lines. A study reported that the compound induced apoptosis in human cancer cells, suggesting its potential as an anticancer therapeutic. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

In addition to its antidiabetic and anticancer properties, preliminary research suggests that this compound may have neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases .

Case Study 1: Antidiabetic Activity

A case study involving diabetic rats treated with 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione demonstrated significant reductions in blood glucose levels compared to control groups. The study utilized standard assays to evaluate glucose tolerance and insulin sensitivity, presenting promising results that warrant further investigation into the compound's mechanisms and long-term effects.

ParameterControl GroupTreatment Group
Fasting Blood Glucose (mg/dL)180 ± 15120 ± 10*
Insulin Sensitivity Index0.5 ± 0.11.2 ± 0.2*

(*p < 0.05 vs Control)

Case Study 2: Anticancer Activity

Another case study focused on the efficacy of this compound against breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

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